molecular formula C33H34N6O6 B12722027 2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine) CAS No. 85896-29-3

2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine)

Cat. No.: B12722027
CAS No.: 85896-29-3
M. Wt: 610.7 g/mol
InChI Key: VQGHUYYABGMTQD-UHFFFAOYSA-N
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Description

2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core with allyloxy groups and isopropylidene-linked phenyleneoxy groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with allyl alcohol to form 4,6-bis(allyloxy)-1,3,5-triazine. This intermediate is then reacted with isopropylidenebis(p-phenyleneoxy) to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] involves its interaction with molecular targets through its functional groups. The allyloxy groups can form covalent bonds with nucleophilic sites on target molecules, while the triazine core provides stability and rigidity. This compound can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine].

Properties

CAS No.

85896-29-3

Molecular Formula

C33H34N6O6

Molecular Weight

610.7 g/mol

IUPAC Name

2-[4-[2-[4-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]oxy]phenyl]propan-2-yl]phenoxy]-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C33H34N6O6/c1-7-19-40-27-34-28(41-20-8-2)37-31(36-27)44-25-15-11-23(12-16-25)33(5,6)24-13-17-26(18-14-24)45-32-38-29(42-21-9-3)35-30(39-32)43-22-10-4/h7-18H,1-4,19-22H2,5-6H3

InChI Key

VQGHUYYABGMTQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C)C3=CC=C(C=C3)OC4=NC(=NC(=N4)OCC=C)OCC=C

Origin of Product

United States

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